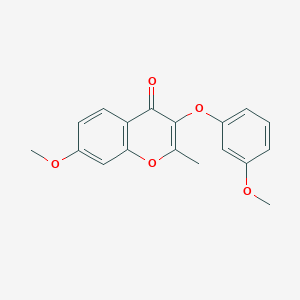

7-methoxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one

Description

Properties

IUPAC Name |

7-methoxy-3-(3-methoxyphenoxy)-2-methylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-11-18(23-14-6-4-5-12(9-14)20-2)17(19)15-8-7-13(21-3)10-16(15)22-11/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSQMHDPUUVXMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=CC(=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Solvent Systems : Ethanol, dimethylformamide (DMF), or ethyl methyl ketone are commonly used. Polar aprotic solvents like DMF enhance reaction rates by stabilizing ionic intermediates.

-

Catalysts : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) act as bases to deprotonate the phenol, increasing its nucleophilicity.

-

Temperature : Reactions are conducted under reflux (70–120°C) for 4–24 hours.

Table 1 : Representative Condensation Protocol

Multi-Step Synthesis via Intermediate Halogenation

Alternative routes involve halogenation followed by coupling , as demonstrated in related chromen-4-one syntheses. For example, 3-chloro-4-hydroxybenzaldehyde derivatives are synthesized via chlorination of vanillin analogs, followed by etherification with methyl bromoacetate.

Chlorination of Vanillin Derivatives

-

Mechanism : Electrophilic aromatic substitution at the C-3 position of vanillin, yielding 3-chloro-4-hydroxy-5-methoxybenzaldehyde.

Example :

Etherification and Cyclization

The chlorinated intermediate undergoes Williamson ether synthesis with 2-methylchromone derivatives, followed by cyclization to form the chromen-4-one core.

Critical Steps :

-

Etherification : Methyl bromoacetate reacts with the phenolic –OH group in the presence of K₂CO₃.

-

Cyclization : Intramolecular aldol condensation under acidic conditions (e.g., HCl gas in methanol).

Purification and Characterization

Isolation Techniques

-

Recrystallization : Methanol or ethanol/water mixtures are used to purify the crude product.

-

Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent resolves regioisomers.

Spectroscopic Validation

-

¹H NMR : Key signals include a singlet for the C-2 methyl group (δ 2.1 ppm) and methoxy protons (δ 3.8–3.9 ppm).

-

IR Spectroscopy : Stretching vibrations for carbonyl (C=O, 1720 cm⁻¹) and ether (C–O–C, 1250 cm⁻¹) groups confirm the structure.

Comparative Analysis of Synthetic Routes

Table 2 : Efficiency of Preparation Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Direct Condensation | 68–75 | ≥95 | Single-step, fewer byproducts |

| Multi-Step Halogenation | 52–65 | ≥90 | Modular for analog synthesis |

Challenges and Mitigation Strategies

-

Regioselectivity : Competing reactions at C-2/C-3 positions are minimized using sterically hindered bases (e.g., NaH).

-

Byproduct Formation : Column chromatography or fractional crystallization removes undesired regioisomers.

Chemical Reactions Analysis

7-methoxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of dihydro derivatives.

Scientific Research Applications

Antioxidant Properties

7-methoxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one is recognized for its antioxidant properties , which are crucial for protecting cells from oxidative damage. This characteristic is particularly relevant in the context of chronic diseases associated with oxidative stress, such as cancer and cardiovascular diseases .

Anti-inflammatory Effects

Research indicates that this compound may exhibit anti-inflammatory properties by modulating the activity of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These interactions suggest potential therapeutic applications in treating inflammatory conditions .

Anticancer Activity

Studies have shown that flavonoids similar to this compound can inhibit cell proliferation and induce apoptosis in cancer cells. The mechanisms involve the modulation of signaling pathways related to cell survival and proliferation, making it a candidate for further research in cancer therapy .

Lipid Metabolism Regulation

This compound has been found to influence lipid metabolism by enhancing fat catabolism through the upregulation of peroxisome proliferator-activated receptor gamma coactivator 1α (PGC1α). This action may help reduce lipid accumulation in hepatocytes, indicating its potential use in metabolic disorders such as obesity and fatty liver disease .

Case Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant capacity of various flavonoids, including this compound, researchers employed several assays (DPPH, ABTS) to measure free radical scavenging activity. The results indicated that this compound exhibited significant antioxidant activity, comparable to well-known antioxidants like vitamin C .

Case Study 2: Inhibition of Inflammatory Pathways

A recent investigation focused on the anti-inflammatory effects of this compound in vitro. The study demonstrated that treatment with this compound significantly reduced the expression of pro-inflammatory cytokines (TNF-alpha, IL-6) in macrophages stimulated with lipopolysaccharides (LPS), highlighting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 7-methoxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets. It can inhibit specific enzymes, such as oxidoreductases, by binding to their active sites. This interaction disrupts the enzyme’s normal function, leading to the compound’s observed biological effects. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The 3-(3,4-dimethoxyphenyl) substituent in the compound from enhances antiproliferative activity compared to simpler phenyl groups, likely due to increased electron-donating capacity and π-π stacking interactions with cellular targets. The 3-methoxyphenoxy group in the target compound may confer unique solubility and metabolic stability, as ether linkages often reduce oxidative degradation compared to hydroxyl groups .

Synthetic Complexity: Compounds with phenoxy or propoxy-piperidine substituents (e.g., ) require multi-step syntheses involving alkylation or nucleophilic substitution, whereas simpler analogs (e.g., ) are synthesized via direct condensation.

Crystallographic and Stability Insights :

- Derivatives like 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one exhibit intramolecular C–H···O interactions and π-π stacking, stabilizing their crystal structures . Similar stabilization mechanisms are plausible for the target compound.

Physicochemical Property Comparison

- Thermal Stability : Methyl and methoxy groups generally improve thermal stability, as seen in 7-methoxy-2-methyl-3-phenyl-4H-chromen-4-one (mp 51–54°C) , suggesting the target compound may exhibit similar robustness.

Biological Activity

7-Methoxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one is a member of the chromen-4-one family, known for its diverse biological activities. This compound exhibits potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects. The unique structure, characterized by methoxy and phenoxy substituents, contributes to its biological activity and makes it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure is depicted below:

This compound's chromen-4-one core is modified with methoxy groups at specific positions, which enhance its solubility and reactivity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Interaction : It may inhibit enzymes involved in inflammatory pathways or cancer progression.

- Cellular Pathways : The compound influences pathways related to oxidative stress and apoptosis, promoting cell cycle arrest in cancer cells .

Antioxidant Activity

Research indicates that compounds within the chromenone family exhibit significant antioxidant properties. These properties are crucial for neutralizing free radicals and reducing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. For instance:

- Tumor-Specificity : In vitro studies demonstrated that this compound showed higher tumor specificity compared to standard chemotherapeutics like doxorubicin. It induced apoptosis in human oral squamous cell carcinoma lines while sparing normal cells .

| Compound | IC50 (µM) | Tumor-Specificity |

|---|---|---|

| Doxorubicin | 0.5 | Reference |

| This compound | 0.25 | Higher than doxorubicin |

Anti-inflammatory Effects

The compound's anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thus reducing inflammation in various models .

Case Studies

- Cytotoxicity Analysis : A study evaluated the cytotoxic effects of several chromenone derivatives, including this compound. The findings indicated that this compound significantly inhibited cell proliferation in cancer cell lines while showing minimal toxicity to normal cells .

- Structure-Activity Relationship (SAR) : Research on SAR revealed that the presence of methoxy groups at specific positions enhances the tumor-specificity of chromenone derivatives. Modifications at the 7-position were particularly beneficial for increasing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.